[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine
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Overview
Description
“5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde” is a compound with the CAS Number: 34653-56-0. It has a molecular weight of 229.26 . It is used in the synthesis of antitumor agents .
Synthesis Analysis
This compound can be prepared by reacting with compounds possessing an activated methyl or methylene group, namely 2-acetylfuran, 2-acetylthiophene, and others . The reactions were carried out by heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7NO2S/c14-7-8-5-6-10 (15-8)12-13-9-3-1-2-4-11 (9)16-12/h1-7H .Chemical Reactions Analysis
Reactions of this compound with 2-acetylfuran, 2-acetylthiophene, and some compounds containing an active methylene group gave a number of new derivatives .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 175-176°C .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared the inhibitory concentrations of newly synthesized molecules with standard reference drugs. These compounds are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 contribute to the search for potent inhibitors with enhanced anti-tubercular activity .
Anti-Bacterial and Anti-Fungal Properties
The benzothiazole scaffold has enormous biological applications, including anti-bacterial and anti-fungal effects. These derivatives exhibit inhibitory activity against various microbial strains, making them potential candidates for drug development .
Anti-Inflammatory Potential
Benzothiazole-furan-methanamine derivatives have been investigated for their anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting targets for further research .
Antitumor and Anticancer Effects
Certain benzothiazole-furan-methanamine compounds demonstrate antitumor and anticancer activity. Researchers have identified lead compounds that outperform reference drugs like 5-fluorouracil, cisplatin, and curcumin .
Antioxidant Activity
The benzothiazole nucleus also exhibits antioxidant properties. These derivatives may play a role in scavenging free radicals and protecting cells from oxidative damage .
Other Applications
Beyond the mentioned fields, benzothiazole-furan-methanamine derivatives have been explored for their potential in various areas, including anti-HIV, anti-parkinson, anti-diabetic, angiogenesis inhibition, and more. Further research is needed to fully uncover their diverse applications .
Safety And Hazards
properties
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c13-7-8-5-6-10(15-8)12-14-9-3-1-2-4-11(9)16-12/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOQKCMXKBKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine | |
CAS RN |
885527-18-4 |
Source
|
Record name | [5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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